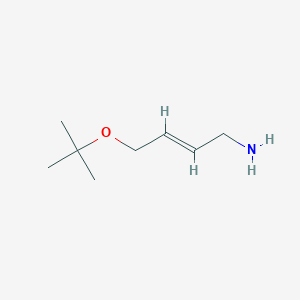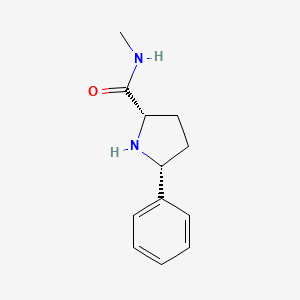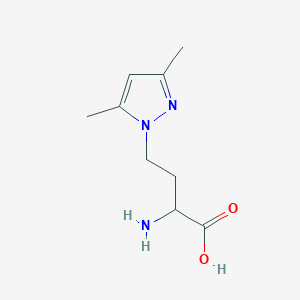
Methyl 4-amino-3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-methylthiophene-2-carboxylate: is an organic compound with the molecular formula C7H9NO2S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse chemical reactivity. This compound is characterized by the presence of an amino group at the 4-position, a methyl group at the 3-position, and a carboxylate ester group at the 2-position of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-amino-3-methylthiophene-2-carboxylate typically begins with commercially available thiophene derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-amino-3-methylthiophene-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to form the corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or alkyl halides to form amides or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amides, alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Heterocyclic Compounds: Methyl 4-amino-3-methylthiophene-2-carboxylate is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an inhibitor of specific enzymes, which could lead to the development of new therapeutic agents.
Medicine:
Drug Development: Due to its structural features, this compound is explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry:
Organic Synthesis: The compound is used in the synthesis of dyes, pigments, and other organic materials.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but with different substitution pattern.
Methyl 2-amino-3-methylthiophene-4-carboxylate: Another isomer with amino and carboxylate groups at different positions.
Methyl 4-amino-2-methylthiophene-3-carboxylate: Similar compound with different substitution pattern.
Uniqueness: Methyl 4-amino-3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
1637303-72-0 |
|---|---|
Formule moléculaire |
C7H9NO2S |
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
methyl 4-amino-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,8H2,1-2H3 |
Clé InChI |
YRIRKBDOBLYWCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)



![[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13548499.png)


![tert-butylN-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13548518.png)
![Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)
![5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine](/img/structure/B13548529.png)



![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B13548540.png)
